molecular formula C12H13ClF3NO B2595061 N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide CAS No. 13691-92-4

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide

Cat. No. B2595061
Key on ui cas rn: 13691-92-4
M. Wt: 279.69
InChI Key: PBVCSEASIYSIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772267B2

Procedure details

To a solution of compound 18A (2.29 g, 8.19 mmol) in anhydrous THF (25 mL) cooled to 0-5° C. was added a solution of 1.6 M n-butyllithium in hexanes (12.3 mL, 19.7 mmol) slowly, so that the reaction temperature was maintained below 5° C. The solution was stirred at 0-5° C. for 1.5 h. A solution of iodomethane (0.56 mL, 9.01 mmol) in petroleum ether (2 mL) was then added over 20 min while maintaining the temperature below 5° C. The suspension was stirred at 0-5° C. for 1 h and diluted with water and ether. The aqueous layer was extracted with ether and the combined organic layers washed with brine, dried (MgSO4), filtered and concentrated. The residue was chromatographed (silica gel), eluting with CH2Cl2 to afford the title compound (1.60 g, 67%). MS (ES) m/z 294 [M+1]+.
Quantity
2.29 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
12.3 mL
Type
reactant
Reaction Step Two
Quantity
0.56 mL
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
67%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:4][C:3]=1[C:15]([F:18])([F:17])[F:16].[CH2:19]([Li])CCC.IC>C1COCC1.O.CCOCC>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:14])[C:10]([CH3:11])([CH3:12])[CH3:13])=[C:4]([CH3:19])[C:3]=1[C:15]([F:16])([F:17])[F:18]

Inputs

Step One
Name
Quantity
2.29 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)NC(C(C)(C)C)=O)C(F)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
12.3 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0.56 mL
Type
reactant
Smiles
IC
Name
petroleum ether
Quantity
2 mL
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0-5° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
so that the reaction temperature was maintained below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 5° C
STIRRING
Type
STIRRING
Details
The suspension was stirred at 0-5° C. for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether
WASH
Type
WASH
Details
the combined organic layers washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (silica gel)
WASH
Type
WASH
Details
eluting with CH2Cl2

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=C(C(=C(C=C1)NC(C(C)(C)C)=O)C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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